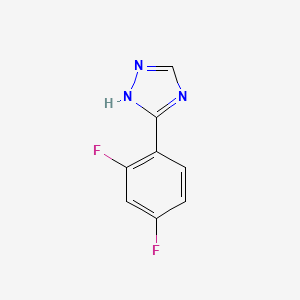

5-(2,4-difluorophenyl)-1H-1,2,4-triazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5F2N3 |

|---|---|

Molecular Weight |

181.14 g/mol |

IUPAC Name |

5-(2,4-difluorophenyl)-1H-1,2,4-triazole |

InChI |

InChI=1S/C8H5F2N3/c9-5-1-2-6(7(10)3-5)8-11-4-12-13-8/h1-4H,(H,11,12,13) |

InChI Key |

NUBPMSDTWXBOKT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=NC=NN2 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 5 2,4 Difluorophenyl 1h 1,2,4 Triazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) Spectral Analysis

The ¹H NMR spectra of 1,2,4-triazole (B32235) derivatives are characterized by distinct signals corresponding to the protons of the triazole and phenyl rings. For derivatives of 5-(2,4-difluorophenyl)-1H-1,2,4-triazole, the proton of the triazole ring typically appears as a singlet in the downfield region of the spectrum. The protons of the 2,4-difluorophenyl group exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.

In a related compound, 4-ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole, the aromatic protons appear in the range of δ 7.47–7.96 ppm. nih.gov For another derivative, the aromatic protons of a phenyl group attached to the triazole ring are observed as multiplets at δ 7.31 ppm and δ 7.88 ppm. ufv.br The NH proton of the triazole ring is often observed as a broad singlet at a high chemical shift, for instance, around 12.67 ppm, which disappears upon deuteration. urfu.ru

Table 1: Representative ¹H NMR Spectral Data for 1,2,4-Triazole Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |

| 5-((Styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine | CDCl₃/DMSO-d₆ | 12.67 (br. s, 1H) | NH |

| 7.17-7.79 (m, 5H) | Ar-H | ||

| 6.93 (d, 1H) | Olefinic H | ||

| 5.39 (s, 2H) | NH₂ | ||

| 4.45 (bs, 2H) | CH₂ | ||

| 3-Phenyl-1H-1,2,4-triazole-5-amine | DMSO-d₆ | 10.31 (s, 1H) | NH |

| 8.13 (s, 2H) | NH₂ | ||

| 7.88 (m, 2H) | Ar-H | ||

| 7.31 (m, 3H) | Ar-H |

Carbon-13 NMR (¹³C NMR) Spectral Analysis

The ¹³C NMR spectra provide valuable information about the carbon skeleton of the molecule. The carbon atoms of the 1,2,4-triazole ring in derivatives typically resonate at approximately 150–160 ppm. urfu.ru The carbons of the 2,4-difluorophenyl group show characteristic chemical shifts, with the carbons directly bonded to fluorine exhibiting large coupling constants (J-C-F).

For instance, in a series of 5-(Z-styrylsulfonylmethyl)-1,2,4-triazolyl-3-amines, the C-3 and C-5 carbons of the triazole ring appear around δ 157 ppm and δ 161 ppm, respectively. urfu.ru In 3-phenyl-1H-1,2,4-triazole-5-amine, the triazole carbons are observed at δ 171.5 ppm and δ 160.1 ppm in DMSO-d₆. ufv.br

Table 2: Representative ¹³C NMR Spectral Data for 1,2,4-Triazole Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |

| 5-((4-Fluorostyrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine | CDCl₃/DMSO-d₆ | 164.3, 132.7, 132.2, 118.3 | Aromatic C |

| 160.9 | C-5 (Triazole) | ||

| 157.1 | C-3 (Triazole) | ||

| 135.7, 126.3 | Olefinic C | ||

| 59.8 | CH₂ | ||

| 3-Phenyl-1H-1,2,4-triazole-5-amine | DMSO-d₆ | 171.5 | C-NH₂ (Triazole) |

| 160.1 | C-Ph (Triazole) | ||

| 139.4, 129.7, 129.3, 127.7 | Aromatic C |

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups and characterize the bonding within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectra of 1,2,4-triazole derivatives display characteristic absorption bands. The N-H stretching vibration of the triazole ring is typically observed in the region of 3100–3300 cm⁻¹. ijrpc.com The C=N stretching vibrations of the triazole ring usually appear in the 1500–1650 cm⁻¹ range. ufv.brijrpc.com The C-H stretching of the aromatic ring is found around 3000–3100 cm⁻¹. For derivatives containing a 2,4-difluorophenyl group, the C-F stretching vibrations are expected to produce strong bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

In a study of 3-methyl-1H-1,2,4-triazole-5-amine acetate (B1210297), the C=N stretching vibrations were observed at 1682 and 1668 cm⁻¹. ufv.br For other 1,2,4-triazole derivatives, the N-H stretching bands were identified around 3200-3358 cm⁻¹. mdpi.com

Table 3: Characteristic FT-IR Absorption Bands for 1,2,4-Triazole Derivatives

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| N-H stretching | 3100 - 3358 | ufv.brijrpc.commdpi.com |

| C-H aromatic stretching | 3000 - 3100 | researchgate.net |

| C=N stretching | 1500 - 1682 | ufv.brijrpc.com |

| C-F stretching | 1100 - 1300 | - |

| N-C=S amide bands | 950 - 1538 | mdpi.com |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The Raman spectra of 1,2,4-triazole and its derivatives show characteristic bands for the ring vibrations. For 3-mercapto-1,2,4-triazole, prominent Raman bands corresponding to ring stretching modes are observed. researchgate.net The symmetric and asymmetric stretching of the triazole ring are key features in the Raman spectrum.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. The mass spectra of 1,2,4-triazole derivatives typically show a prominent molecular ion peak (M⁺). researchgate.net

The fragmentation patterns can provide valuable structural information. For phenyl-substituted 1,2,4-triazoles, common fragmentation pathways involve the cleavage of the phenyl group or the triazole ring. High-resolution mass spectrometry (HRMS) is often employed to confirm the elemental composition of the parent compound and its fragments. For example, the HRMS data for 4-ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole showed a calculated m/z of 502.2283 for (M+H)⁺, with a found value of 502.2281, confirming its molecular formula. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for the unambiguous confirmation of the elemental composition of novel 1,2,4-triazole derivatives. By providing highly accurate mass measurements, often to within a few parts per million (ppm), HRMS allows for the determination of a molecule's exact elemental formula. This technique is particularly valuable in distinguishing between compounds with the same nominal mass but different atomic compositions.

In the analysis of newly synthesized 1,2,4-triazole derivatives containing amino acid fragments, HRMS was employed to verify their molecular formulas. nih.gov The measurements are typically performed using an electrospray ionization (ESI) source. nih.gov For instance, the analysis of specific derivatives yielded precise mass-to-charge ratios ([M+H]⁺) that closely matched the theoretically calculated values, confirming their proposed structures. nih.gov

Table 1: HRMS Data for Selected 1,2,4-Triazole Derivatives

| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass (ESI⁺) [M+H]⁺ |

|---|---|---|---|

| Tert-butyl (2-((4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)phenyl)amino)-2-oxoethyl)carbamate | C₁₈H₂₅N₅O₄ | 376.1980 | 376.1983 |

Data sourced from reference nih.gov.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is widely used for the analysis of 1,2,4-triazole derivatives due to its soft ionization nature, which typically keeps the molecular ion intact. doi.orgnih.gov This technique is instrumental in determining molecular weights and investigating the fragmentation pathways of these compounds. nuph.edu.uaresearchgate.net

Studies on 1,2,4-triazolium salts, which are precursors to N-heterocyclic carbenes, have shown that under ESI-MS conditions, the carbene can be formed in the gas phase from a dicationic triazolium system. doi.org The subsequent fragmentation of these carbene ions involves the breaking of the triazole ring and the loss of substituents. doi.org

Furthermore, tandem mass spectrometry (ESI-MS/MS) has proven effective in differentiating between isomers of functionalized triazoles. nih.govnih.gov By analyzing the unique fragmentation patterns of protonated or deprotonated molecules, specific marker ions can be identified that allow for the clear distinction between isomeric structures. nih.gov This capability is crucial for confirming the regioselectivity of synthetic reactions and for detailed structural studies. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for confirming the purity and empirical formula of newly synthesized compounds. nih.gov This method provides the percentage composition of elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—within a molecule. The experimentally determined percentages are compared against the theoretically calculated values based on the proposed chemical structure. A close correlation between the found and calculated values provides strong evidence for the compound's identity and purity. urfu.ruzsmu.edu.ua

For a series of 5-((styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine derivatives, elemental analysis was performed to validate their composition. The results showed excellent agreement between the observed and theoretical values, thereby confirming the successful synthesis of the target molecules. urfu.ru

Table 2: Elemental Analysis Data for 1,2,4-Triazole Derivatives

| Compound | Molecular Formula | Calculated (%) | Found (%) |

|---|---|---|---|

| 5-(((4-fluorostyryl)sulfonyl)methyl)-4H-1,2,4-triazol-3-amine | C₁₁H₁₁FN₄O₂S | C, 46.80; H, 3.93; N, 19.85 | C, 46.79; H, 3.94; N, 20.06 |

| 5-(((4-bromostyryl)sulfonyl)methyl)-4H-1,2,4-triazol-3-amine | C₁₁H₁₁BrN₄O₂S | C, 38.50; H, 3.23; N, 16.32 | C, 38.61; H, 3.21; N, 16.52 |

Data sourced from reference urfu.ru.

Conformational and Tautomeric Studies

The 1,2,4-triazole ring is subject to prototropic tautomerism, a phenomenon that is critical to its chemical reactivity and biological interactions. researchgate.net

The unsubstituted 1,2,4-triazole ring can exist in two primary tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole, depending on the position of the mobile hydrogen atom on the ring's nitrogen atoms. ijsr.netnih.gov Numerous studies have indicated that the 1H tautomer is generally the more stable and predominant form. ijsr.netnih.gov The presence of substituents on the triazole ring can influence this tautomeric equilibrium. researchgate.net For instance, in 3-mercapto-1,2,4-triazoles, a thione-thiol tautomerism exists, with the thione form typically being predominant. ijsr.net

Spectroscopic methods, in conjunction with theoretical calculations, are powerful tools for investigating tautomeric preferences. researchgate.net Infrared (IR) spectroscopy can differentiate between tautomers, such as the thione and thiol forms in mercapto-substituted triazoles, by identifying characteristic absorption bands for C=S (thione) or S-H (thiol) groups. ijsr.net

Ultraviolet-visible (UV-vis) spectroscopy is also highly informative. ijsr.net Theoretical modeling, including quantum-chemical calculations, can be used to simulate the UV-vis spectra of different possible tautomers. researchgate.net By comparing these simulated spectra with experimental data, the most stable tautomeric form in a given environment can be identified. This combined approach was successfully used to assign the structures of newly synthesized 2-(3-hetaryl-1,2,4-triazol-5-yl)anilines, elucidating the influence of different substituents on the tautomeric equilibrium. researchgate.net

X-ray Crystallographic Analysis for Solid-State Structure Determination (for relevant derivatives)

For derivatives of this compound, X-ray analysis has been instrumental in confirming their structures and understanding their solid-state packing. For example, in 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol, the dihedral angle between the mean planes of the triazole and benzene (B151609) rings was found to be 20.6 (2)°. nih.gov The crystal structure also revealed that molecules are linked into chains by strong O—H⋯N hydrogen bonds. nih.gov Similarly, in 2-bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone, the dihedral angle between the rings is significantly larger at 84.86 (2)°, and the crystal structure is stabilized by weak intermolecular C—H⋯O hydrogen bonds. nih.gov These structural details are vital for understanding intermolecular interactions and potential structure-activity relationships.

Table 3: X-ray Crystallographic Data for this compound Derivatives

| Parameter | 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol nih.gov | 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone nih.gov |

|---|---|---|

| Molecular Formula | C₁₀H₉F₂N₃O | C₁₀H₅Br₂F₂N₃O |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | P bca | P 2₁/c |

| a (Å) | 5.3770 (11) | 9.273 (2) |

| b (Å) | 12.598 (3) | 9.375 (2) |

| c (Å) | 15.601 (3) | 14.982 (3) |

| **β (°) ** | 90 | 104.916 (3) |

| **Volume (ų) ** | 1056.8 (3) | 1258.5 (5) |

| Dihedral Angle (Rings) | 20.6 (2)° | 84.86 (2)° |

| Key Intermolecular Bonds | O—H⋯N | C—H⋯O |

Computational and Theoretical Investigations of 5 2,4 Difluorophenyl 1h 1,2,4 Triazole Systems

Density Functional Theory (DFT) Studies

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For derivatives of 1,2,4-triazole (B32235), DFT methods are extensively used to predict a variety of molecular properties.

The first step in most computational studies is the optimization of the molecular geometry to find the most stable conformation of the molecule. For triazole derivatives, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. Theoretical calculations are useful in understanding prototropic equilibria and the properties of substances in different phases. zsmu.edu.ua

For a related compound, 1-[2-(2,4-dichlorophenyl)pentyl]-1H-1,2,4-triazole, the dihedral angle between the benzene (B151609) and triazole rings was found to be 24.96 (13)°. nih.gov In another study on 1-(4-fluorophenyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole, the triazole ring forms dihedral angles of 30.57 (8)° and 21.81 (9)° with the fluoro-substituted and methoxy-substituted benzene rings, respectively. researchgate.net It is anticipated that in 5-(2,4-difluorophenyl)-1H-1,2,4-triazole, the difluorophenyl ring and the triazole ring would also be non-coplanar. The geometry is typically optimized using a functional like B3LYP with a basis set such as 6-31+G(d,p). researchgate.net

Table 1: Representative Theoretical Bond Lengths and Angles for a Triazole System

| Parameter | Typical Calculated Value (Å or °) |

|---|---|

| N-N (in triazole ring) | ~1.35 |

| C-N (in triazole ring) | ~1.33 |

| C-C (phenyl-triazole link) | ~1.48 |

| Dihedral Angle (Phenyl-Triazole) | 20-40° |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.com A smaller energy gap suggests that the molecule is more reactive and can be easily excited. zsmu.edu.ua

In DFT studies of triazole derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions. For a similar compound, 1-(1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene) thiosemicarbazide, the HOMO and LUMO energies were determined both computationally and experimentally. researchgate.net The HOMO-LUMO gap reflects the chemical reactivity of the molecule. irjweb.com

Table 2: Frontier Molecular Orbital Energies and Related Parameters

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.0 to -7.0 | Electron-donating ability |

| ELUMO | -1.5 to -2.5 | Electron-accepting ability |

| Energy Gap (ΔE) | ~4.5 | Chemical reactivity and stability |

DFT calculations are highly effective in predicting spectroscopic data, which can be compared with experimental results for structural validation.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies are used to assign the different vibrational modes observed in experimental FT-IR and Raman spectra. For triazole derivatives, characteristic vibrational bands for N-H, C=N, and C-N stretching can be accurately predicted. researchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate NMR chemical shifts (¹H and ¹³C). ufv.brnih.gov For 1,2,4-triazole derivatives, characteristic singlet peaks for the triazole ring protons are observed in ¹H-NMR spectra. nih.gov Theoretical calculations can help in the precise assignment of these signals.

Table 3: Predicted vs. Experimental Spectroscopic Data for Triazole Derivatives

| Spectroscopic Data | Typical Calculated Range | Typical Experimental Range |

|---|---|---|

| N-H Stretching (cm-1) | 3100-3400 | 3100-3460 |

| C=N Stretching (cm-1) | 1550-1640 | 1560-1650 |

| Triazole ¹H Chemical Shift (ppm) | 7.8-8.3 | 7.7-8.4 |

| Triazole ¹³C Chemical Shift (ppm) | 150-165 | Varies with substitution |

DFT provides a framework for calculating various chemical reactivity descriptors.

Global Reactivity Descriptors: Parameters such as chemical hardness (η), chemical potential (μ), and global electrophilicity index (ω) are derived from the HOMO and LUMO energies. irjweb.comscholarsresearchlibrary.com These descriptors provide a quantitative measure of the molecule's reactivity. A lower hardness value indicates a more reactive molecule. scholarsresearchlibrary.com

Fukui Functions: The Fukui function is a local reactivity descriptor that identifies the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netscielo.org.mx For this compound, the Fukui functions would likely indicate that the nitrogen atoms of the triazole ring are susceptible to electrophilic attack, while certain carbon atoms on the phenyl ring might be prone to nucleophilic attack. researchgate.netresearchgate.net

Table 4: Global Chemical Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Escaping tendency of electrons |

| Electrophilicity Index (ω) | μ2 / 2η | Propensity to accept electrons |

Molecules with significant charge transfer characteristics can exhibit non-linear optical (NLO) properties. DFT calculations are used to compute the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β), which are key indicators of NLO activity. researchgate.net The presence of electron-donating and electron-withdrawing groups can enhance these properties. For triazole derivatives, studies have shown that they can possess significant NLO properties, making them potential candidates for applications in optoelectronics. bohrium.comnih.govresearchgate.net A comprehensive investigation using DFT can elucidate the potential of this compound for NLO applications. dntb.gov.ua

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in understanding the interaction between a ligand, such as a derivative of this compound, and its target receptor.

Molecular docking studies have been extensively employed to predict the binding modes and estimate the binding affinities of various 1,2,4-triazole derivatives containing the 2,4-difluorophenyl group. These studies reveal that the compounds can achieve stable conformations within the active sites of target proteins, a prerequisite for biological activity. The binding affinity, often expressed as a docking score in kcal/mol, quantifies the strength of the interaction. Lower energy scores typically indicate stronger and more stable binding.

For instance, docking studies on derivatives targeting c-kit tyrosine kinase and protein kinase B have shown excellent binding affinities. nih.gov Similarly, when docked against the KDM5A enzyme, certain triazole derivatives demonstrated strong binding affinities, suggesting their potential as inhibitors. cal-tek.eu In studies targeting Mycobacterium tuberculosis, derivatives were docked into the active site of the cytochrome P450 CYP121 enzyme, with scoring functions used to rank their potential efficacy. mdpi.com

| Compound/Derivative Series | Target Enzyme | Docking Score / Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Triazole-coupled acetamide (B32628) (Compound 7f) | c-kit tyrosine kinase | -176.749 | nih.gov |

| Triazole-coupled acetamide (Compound 7f) | Protein kinase B | -170.066 | nih.gov |

| Triazole derivative 700 | KDM5A | -11.042 | cal-tek.eu |

| Triazole derivative 91 | KDM5A | -10.658 | cal-tek.eu |

| Triazole derivative 449 | KDM5A | -10.261 | cal-tek.eu |

Docking analyses provide detailed insights into the specific molecular interactions that stabilize the ligand-receptor complex. For derivatives of this compound, these interactions typically include:

Hydrogen Bonding: The nitrogen atoms of the 1,2,4-triazole ring are excellent hydrogen bond acceptors and donors, allowing them to form crucial hydrogen bonds with amino acid residues in the receptor's active site. nih.govpensoft.net These interactions are often key to the ligand's specificity and high affinity. nih.govpensoft.net

Hydrophobic Interactions: The 2,4-difluorophenyl group frequently engages in hydrophobic interactions with nonpolar regions of the binding pocket. nih.gov These interactions help to anchor the molecule in the active site.

Heme Coordination: In cytochrome P450 enzymes like CYP51, a basic nitrogen atom of the triazole ring forms a coordinate bond with the heme iron atom, which is a primary mechanism of inhibition. nih.govresearchgate.net

Computational studies have explored the binding of this compound derivatives to a wide array of enzymatic targets.

CYP51 (Lanosterol 14α-demethylase): This enzyme is a major target for antifungal agents. nih.gov Docking studies show that the triazole nitrogen coordinates with the heme iron in the active site, while the difluorophenyl moiety fits into a hydrophobic channel, effectively blocking the enzyme's function in ergosterol (B1671047) biosynthesis. nih.govresearchgate.net

COX-1 and COX-2 (Cyclooxygenase): As anti-inflammatory targets, 1,2,4-triazole derivatives have been shown to interact with the active sites of COX enzymes. nih.govminia.edu.eg Docking models suggest that these compounds can fit into the COX-2 binding site, with interactions noted with key residues like Tyr355 and Arg120. nih.gov The selectivity for COX-2 over COX-1 is a critical aspect explored in these computational models. minia.edu.eg

Tyrosinase: Some triazole derivatives have been investigated as tyrosinase inhibitors. pensoft.net Docking simulations indicate that these compounds can bind to the active site of tyrosinase, interacting with key histidine and other residues, such as His244, His263, Phe264, and Val283. pensoft.net

EGFR (Epidermal Growth Factor Receptor): Certain nitrogen-containing heterocyclic compounds, including 1,2,4-triazoles, have been designed and docked as potential EGFR inhibitors for anticancer applications. acs.org The triazole nucleus can fit into the adenine (B156593) binding pocket, with nitrogen atoms acting as hydrogen-bond acceptors. acs.org

HCV Serine Protease: The hepatitis C virus NS3-NS4A serine protease is a target for antiviral drug development. nih.govnih.gov While specific docking studies on this compound itself are not detailed, related macrocyclic inhibitors containing heterocyclic moieties have been extensively modeled to understand their potent inhibition of this enzyme. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For ligand-receptor complexes, MD simulations provide valuable information on the stability of the predicted binding pose from molecular docking. frontiersin.org By simulating the complex in a dynamic environment, researchers can assess the conformational stability of both the ligand and the protein. frontiersin.org

Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). frontiersin.org A stable RMSD value over the simulation time for the protein backbone and the ligand indicates that the complex has reached equilibrium and the binding mode is stable. frontiersin.org RMSF analysis helps identify which parts of the protein are flexible and which are rigid upon ligand binding. frontiersin.org Studies on triazole inhibitors bound to CYP51 have used MD simulations to confirm that the inhibitors remain stably bound in the active site, validating the docking results. frontiersin.org These simulations also help to understand how the ligand's binding may induce conformational changes in the enzyme. frontiersin.org

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

Before a compound can be considered for further development, its pharmacokinetic properties must be evaluated. In silico ADME prediction uses computational models to estimate these properties based on the molecule's structure, avoiding costly and time-consuming experimental work in the early stages. pensoft.netnih.gov

For derivatives of this compound, various ADME parameters are predicted using software like SwissADME. pensoft.net These predictions often revolve around established guidelines like Lipinski's Rule of Five, which helps to assess a compound's potential for oral bioavailability. pensoft.net

| Parameter | Guideline (Lipinski's Rule) | Significance |

|---|---|---|

| Molecular Weight | ≤ 500 g/mol | Relates to absorption and distribution |

| LogP (Octanol-water partition coefficient) | ≤ 5 | Indicates lipophilicity and membrane permeability |

| Hydrogen Bond Donors | ≤ 5 | Affects solubility and membrane permeability |

| Hydrogen Bond Acceptors | ≤ 10 | Affects solubility and membrane permeability |

These computational tools predict various properties, including water solubility, blood-brain barrier penetration, and potential interactions with metabolic enzymes, providing a preliminary pharmacokinetic profile. pensoft.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.com By analyzing a set of molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds. tandfonline.com

For 1,2,4-triazole derivatives, QSAR studies have been conducted to model their antifungal, anticancer, and toxicological properties. tandfonline.comzsmu.edu.uagrowingscience.com These models are built using molecular descriptors, which are numerical values that describe the physicochemical, topological, or electronic properties of a molecule. tandfonline.com

A typical QSAR study involves:

Data Set Preparation: A series of compounds with experimentally determined biological activity is collected. For example, a set of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols was used to model antifungal activity against Candida albicans. tandfonline.com

Descriptor Calculation: Various molecular descriptors are calculated for each compound in the set.

Model Building: Statistical methods, such as multiple linear regression, are used to create an equation that correlates the descriptors with the observed biological activity. tandfonline.com

Model Validation: The predictive power of the model is rigorously tested using techniques like cross-validation and external test sets to ensure its reliability. tandfonline.com

QSAR models help identify which structural features are crucial for activity, providing a rational basis for designing more potent and selective compounds. tandfonline.comzsmu.edu.ua

Mechanistic Insights and Biological Target Interactions in Vitro Research

Antifungal Activity and Lanosterol (B1674476) 14α-Demethylase (CYP51) Inhibition (In Vitro Studies)

The primary mechanism of antifungal action for triazole compounds, including derivatives of 5-(2,4-difluorophenyl)-1H-1,2,4-triazole, is the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51). nih.govdovepress.com This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway. nih.govbioworld.com Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane. nih.gov By inhibiting CYP51, these triazole derivatives disrupt ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately compromising the fungal cell membrane, which inhibits fungal growth and proliferation. nih.govbioworld.com

In Vitro Antifungal Spectrum and Potency against Fungal Pathogens

Derivatives of this compound have demonstrated a broad spectrum of in vitro antifungal activity against various pathogenic fungi. The potency of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Candida albicans: Numerous studies have reported the significant in vitro activity of this compound derivatives against Candida albicans, a common cause of opportunistic fungal infections. tandfonline.comekb.eg For instance, a series of novel triazole derivatives incorporating this core structure exhibited potent antifungal activity, with some compounds showing MIC values significantly lower than the standard antifungal drug fluconazole (B54011). drugbank.com

Aspergillus fumigatus: This opportunistic mold, which can cause severe respiratory infections, has also been shown to be susceptible to this compound derivatives in vitro. tandfonline.com

Microsporum gypseum: Certain novel Schiff bases based on a 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol scaffold have shown strong antifungal effects against Microsporum gypseum, with some derivatives exhibiting activity superior or comparable to the standard drug ketoconazole. nih.gov

Physalospora piricola: Research on novel 1,2,4-triazole (B32235) derivatives containing amino acid fragments has demonstrated exceptional in vitro antifungal activity against the plant pathogenic fungus Physalospora piricola. Several synthesized compounds exhibited superior efficacy when compared to the agricultural control agent mefentrifluconazole, with EC50 values for the most active compounds recorded at 10.808 µg/mL and 10.126 µg/mL. nih.gov

| Fungal Pathogen | Compound Type | Observed In Vitro Activity (MIC/EC50) | Reference |

|---|---|---|---|

| Candida albicans | Novel triazole derivatives | Potent activity, some with MICs lower than fluconazole | ekb.egdrugbank.com |

| Aspergillus fumigatus | Novel triazole derivatives | Moderate to excellent activity | tandfonline.com |

| Microsporum gypseum | Schiff base derivatives | Strong effects, some superior to ketoconazole | nih.gov |

| Physalospora piricola | Triazole derivatives with amino acid fragments | EC50 as low as 10.126 µg/mL | nih.gov |

Molecular Mechanisms of CYP51 Inhibition (In Vitro Enzymatic Assays)

In vitro enzymatic assays have been instrumental in elucidating the molecular interactions between triazole derivatives and the CYP51 enzyme. These studies confirm that the triazole ring of these compounds directly interacts with the heme iron atom at the active site of the enzyme, a key feature for its inhibitory activity. dovepress.com Molecular docking studies of certain triazole derivatives have shown that the 2,4-difluorophenyl group fits into a specific subsite of the enzyme's active site, where it can form hydrogen bonds with amino acid residues, further stabilizing the enzyme-inhibitor complex. dovepress.com

The inhibitory potency of these compounds against CYP51 can be quantified by determining their IC50 values in in vitro assays. For example, studies on A. fumigatus CYP51 have shown that various azole compounds can inhibit the enzyme at sub-micromolar to micromolar concentrations. nih.gov

Effects on Fungal Sterol Biosynthesis (In Vitro Cellular Assays)

The inhibition of CYP51 by this compound derivatives directly impacts the fungal sterol biosynthesis pathway. In vitro cellular assays have demonstrated that treatment of fungal cells with these compounds leads to a significant reduction in ergosterol levels. bioworld.com Concurrently, there is an accumulation of lanosterol and other 14α-methylated sterol precursors. nih.gov This alteration in the sterol profile disrupts the structure and function of the fungal cell membrane, leading to increased permeability and ultimately, cell death. bioworld.comnih.gov

Modulation of Fungal Resistance Mechanisms (e.g., CDR and ERG11 gene upregulation) (In Vitro)

Fungal resistance to azole antifungals is a growing concern. One of the primary mechanisms of resistance is the upregulation of genes encoding efflux pumps, such as the ATP-binding cassette (ABC) transporters (e.g., CDR1) and the major facilitator superfamily (MFS) transporters. These pumps actively transport the antifungal drugs out of the fungal cell, reducing their intracellular concentration. Another key resistance mechanism is the overexpression or mutation of the ERG11 gene, which encodes the target enzyme CYP51.

In vitro studies have shown that exposure of Candida species to azole compounds can lead to the upregulation of both CDR and ERG11 genes. This response is believed to be a compensatory mechanism to overcome the effects of the drug. The ability of novel this compound derivatives to evade or modulate these resistance mechanisms is a critical area of ongoing research.

Antibacterial Activity (In Vitro Studies)

While the primary focus of research on this compound derivatives has been their antifungal properties, some studies have also explored their potential as antibacterial agents.

In Vitro Spectrum against Bacterial Strains

Several studies have screened various 1,2,4-triazole derivatives for their in vitro antibacterial activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Staphylococcus aureus: Some novel Schiff bases derived from a 1,2,4-triazole scaffold have demonstrated strong antibacterial activity against Staphylococcus aureus, with some compounds showing efficacy superior or comparable to the standard drug streptomycin. nih.gov

Escherichia coli and Bacillus subtilis: The in vitro antibacterial properties of various 4-amino-5-aryl-4H-1,2,4-triazole derivatives have been evaluated against E. coli and B. subtilis. The results of these screenings have been varied, with some derivatives showing notable activity while others are less effective, indicating that the specific substitutions on the triazole ring play a crucial role in determining antibacterial potency. nih.gov

| Bacterial Strain | Compound Type | Observed In Vitro Activity | Reference |

|---|---|---|---|

| Staphylococcus aureus | Schiff base derivatives | Strong activity, some superior to streptomycin | nih.gov |

| Escherichia coli | 4-amino-5-aryl-4H-1,2,4-triazole derivatives | Varied activity depending on substitution | nih.gov |

| Bacillus subtilis | 4-amino-5-aryl-4H-1,2,4-triazole derivatives | Varied activity depending on substitution | nih.gov |

Identification of Putative Antibacterial Molecular Targets (In Vitro)

While direct in vitro studies identifying the specific molecular targets of this compound are not extensively detailed in the available literature, research on closely related 1,2,4-triazole derivatives provides significant insights into their putative antibacterial mechanisms. The primary molecular targets for this class of compounds are believed to be bacterial type II topoisomerases. nih.gov

For many 1,2,4-triazole hybrids, particularly those conjugated with fluoroquinolones, the primary target in Gram-negative bacteria is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV. nih.gov Enzymatic studies have shown that these hybrid compounds can have different preferences for primary and secondary molecular targets compared to traditional antibiotics like ciprofloxacin. nih.gov Notably, derivatives featuring a 2,4-disubstituted phenyl ring attached to the 1,2,4-triazole structure have demonstrated potent inhibitory effects, suggesting that the 5-(2,4-difluorophenyl) moiety is a key pharmacophore for interaction with these enzymes. nih.gov

Other potential mechanisms have been proposed for related structures. Molecular docking studies on fluorobenzoylthiosemicarbazides, which are precursors for some 1,2,4-triazoles, suggest they may act as allosteric inhibitors of D-alanyl-D-alanine ligase, an essential enzyme in bacterial cell wall synthesis. mdpi.com Furthermore, it has been suggested that the 1,2,4-triazole ring can mimic the imidazole (B134444) heterocycle of the substrate for imidazoleglycerol-phosphate dehydratase (IGPD), an enzyme involved in histidine biosynthesis, presenting another possible target for antibacterial action. researchgate.net

Anticancer/Cytotoxic Activity (In Vitro Cell Line Studies)

The cytotoxic potential of 1,2,4-triazole derivatives has been evaluated against a panel of human cancer cell lines. In a study investigating a series of 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-diones, a derivative bearing a 2,4-difluoro substitution on the phenyl moiety demonstrated adequate cytotoxic effects against human lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. researchgate.net

Other related triazole structures have also shown significant activity. For instance, certain triazoloquinoxaline derivatives have been tested against liver (HepG2) and colon (Caco-2) cancer cells, with some compounds inducing apoptosis in HepG2 cells. nih.gov Similarly, 1,4-dihydropyridine-based 1,2,3-triazoles exhibited significant antiproliferative activity against Caco-2 cells, with IC₅₀ values ranging from 0.63 to 5.68 µM. researchgate.net Indole-1,2,4-triazole hybrids have shown cytotoxic effects against the Hep-G2 cell line. nih.gov Furthermore, azole compounds containing a trifluoromethylphenyl ring were found to be effective against MCF-7 and HCT-116 cancer cell lines. frontiersin.org

The table below summarizes the in vitro cytotoxic activity of various 1,2,4-triazole derivatives against selected human cancer cell lines.

| Cancer Cell Line | Cell Line Type | Compound Type/Derivative | Observed Effect | Reference |

|---|---|---|---|---|

| A549 | Human Lung Carcinoma | 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dione with 2,4-difluoro substitution | Adequate cytotoxic effect | researchgate.net |

| MCF-7 | Human Breast Adenocarcinoma | 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dione with 2,4-difluoro substitution | Adequate cytotoxic effect | researchgate.net |

| Hep-G2 | Human Liver Carcinoma | Triazoloquinoxaline derivatives | Cytotoxic activity, apoptosis induction | nih.gov |

| Caco-2 | Human Colorectal Adenocarcinoma | 1,4-dihydropyridine-based 1,2,3-triazoles | Significant antiproliferative activity (IC₅₀: 0.63-5.68 µM) | researchgate.net |

| HCT116 | Human Colon Cancer | Azole compounds with trifluoromethylphenyl ring | Effective cytotoxicity | frontiersin.org |

Derivatives of 1,2,4-triazole have been identified as potent inhibitors of key enzymes involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and Cyclin-Dependent Kinase 2 (CDK2).

Novel hybrids of 1,3,4-oxadiazole (B1194373) and 1,2,3-triazole containing a difluorophenyl moiety have demonstrated notable inhibitory activity against EGFR kinase. nih.gov One such compound exhibited an EGFR IC₅₀ value of 0.34 ± 0.03 µM. nih.gov This inhibition is significant as EGFR is a transmembrane protein that plays a critical role in cell proliferation and is often overexpressed in various tumors. researchgate.netresearchgate.net

In the context of CDKs, which are crucial for cell cycle regulation, a series of 1-acyl-1H- mdpi.comnih.govmdpi.comtriazole-3,5-diamine analogues were synthesized and found to have potent and selective inhibitory activities against CDK1 and CDK2. The inhibition of these kinases can disrupt the cell cycle of cancer cells, leading to antiproliferative effects.

| Enzyme Target | Compound Type/Derivative | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| EGFR Tyrosine Kinase | Quinazoline-1,3,4-oxadiazole linked 1,2,3-triazole with 3,5-difluorophenyl group | 0.34 ± 0.03 µM | nih.gov |

| Cyclin-Dependent Kinase 2 (CDK2) | 1-acyl-1H- mdpi.comnih.govmdpi.comtriazole-3,5-diamine analogues | Potent and selective inhibition |

Several studies have confirmed that 1,2,4-triazole derivatives can induce apoptosis, or programmed cell death, in cancer cells through various mechanisms. A study on novel 1,2,4-triazole-chalcone hybrids demonstrated that these compounds induced apoptosis in A549 lung cancer cells. The mechanism was found to be dependent on the activation of caspase-3 and involved an increased level of the pro-apoptotic protein Bax and the release of cytochrome c from mitochondria.

Other 1,2,4-triazole derivatives have been shown to induce apoptosis by targeting the p53 tumor suppressor pathway. For example, certain thiazolo[3,2-b] mdpi.comnih.govmdpi.com-triazoles were found to increase the levels of p53 in MCF-7 breast cancer cells, leading to apoptosis. This is achieved by inhibiting the interaction between p53 and its negative regulator, MDM2. In another example, a promising triazoloquinoxaline derivative was found to induce apoptosis in HepG2 cells by downregulating the anti-apoptotic protein Bcl-2. nih.gov

The antiproliferative activity of 1,2,4-triazole derivatives is often linked to their ability to modulate the cell cycle. Synthetic 1,2,4-triazole-3-carboxamides have been shown to exhibit their antiproliferative effects by inducing cell cycle arrest in leukemia cells.

Studies on different triazole hybrids have identified specific phases of cell cycle arrest. For instance, a potent triazoloquinoxaline derivative arrested the cell cycle at the G2/M phase in HepG2 cells. nih.gov Similarly, 1,4-dihydropyridine-based triazole derivatives were found to promote cell cycle arrest at the G2/M phase in Caco-2 cells. researchgate.net In contrast, certain indolyl 1,2,4-triazole derivatives were found to cause cell cycle arrest at the S phase or the G0/G1 phase in breast cancer cell lines.

Antioxidant Activity (In Vitro Assays)

The 1,2,4-triazole scaffold is a component of various synthetic compounds that exhibit antioxidant properties. The antioxidant potential of these derivatives is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPFF) radical scavenging assay.

The antioxidant capacity of 1,2,4-triazole derivatives can be significantly influenced by the nature and position of substituents on the heterocyclic ring. Studies have shown that the presence of electron-donating groups, such as phenol (B47542) and pyridine (B92270) moieties, can enhance antioxidant activity. For example, a study on 2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol demonstrated high total antioxidant activity and significant DPPH radical scavenging capacity, with an IC₅₀ value of 7.12±2.32 μg/mL. Similarly, other research has indicated that 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol and its derivatives possess antiradical activity against DPPH. While specific data for this compound is limited, the collective research on this class of compounds suggests that the triazole nucleus is a promising scaffold for the development of new antioxidant agents.

Anti-Inflammatory Activity (In Vitro Enzymatic/In Silico Evidence)

While the 1,2,4-triazole nucleus is a component of many compounds investigated for anti-inflammatory properties, specific in vitro enzymatic or in silico studies focusing solely on this compound are not extensively detailed in available research. The broader class of 1,2,4-triazole derivatives has been evaluated for anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX-1/COX-2) and lipoxygenase (LOX) enzymes. mdpi.comnih.gov For instance, certain hybrid molecules incorporating the 1,2,4-triazole ring have demonstrated significant COX-2 inhibitory activity, with some showing greater potency and selectivity than reference drugs like celecoxib. mdpi.comnih.gov However, direct enzymatic inhibition data for the parent compound, this compound, is not specified.

Other Enzyme Inhibition Profiles (In Vitro/In Silico)

The inhibitory potential of this compound against several other enzymes has been an area of interest, primarily through the study of its derivatives.

Human Neutrophil Elastase (HNE): There is no specific in vitro or in silico data available detailing the direct inhibitory activity of this compound against human neutrophil elastase. Research in this area tends to focus on other classes of compounds as HNE inhibitors. nih.govcaymanchem.com

Matrix Metalloproteinases (MMP-2 and MMP-9): The role of 1,2,4-triazole derivatives as inhibitors of matrix metalloproteinases, which are key enzymes in tissue remodeling and cancer progression, has been explored. nih.govmdpi.com However, studies specifically quantifying the inhibitory effect (e.g., IC50 values) of this compound on MMP-2 and MMP-9 are not prominently featured in the literature. Research has been conducted on more complex triazole-containing structures for MMP inhibition. researchgate.net

Tyrosinase: Various 1,2,4-triazole derivatives have been synthesized and identified as potent inhibitors of tyrosinase, an enzyme crucial for melanin (B1238610) biosynthesis. tccollege.orgresearchgate.netdntb.gov.ua Some fluorine-containing 1,2,4-triazole-5-one derivatives have shown significantly higher inhibitory activity than the standard inhibitor, kojic acid. dergipark.org.tr The inhibitory mechanism is often attributed to the ability of the triazole nitrogen atoms to chelate the copper ions within the enzyme's active site. Despite this, specific inhibitory data for this compound is not available.

Urease, Lipase, HCV Serine Protease: Direct in vitro or in silico evidence of inhibition of urease, lipase, or Hepatitis C Virus (HCV) serine protease by this compound is not found in the reviewed literature. While protease inhibitors are a critical component of HCV therapy, the active agents are typically more complex molecules. rjpbr.comnih.govmedchemexpress.com

Pesticidal Activity (In Vitro/Agricultural Context)

The 1,2,4-triazole moiety, particularly when combined with a 2,4-difluorophenyl group, is a cornerstone of many modern fungicides used in agriculture. rjptonline.orgnih.gov This structural combination is found in highly successful antifungal agents like fluconazole. nih.gov Research has demonstrated that derivatives of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols exhibit potent in vitro fungicidal activity. pharmaerudition.org Sulfide (B99878) derivatives within this class were found to be particularly effective against a range of common pathogenic fungi. pharmaerudition.org The primary mechanism of action for triazole fungicides involves the inhibition of sterol 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol, which is a vital component of fungal cell membranes. nih.gov

The table below summarizes the in vitro antifungal activity of selected sulfide derivatives containing the 2-(2,4-difluorophenyl)-1,2,4-triazole structure against various fungal pathogens.

| Fungal Species | Derivative 1 (MIC, μg/mL) | Derivative 2 (MIC, μg/mL) | Derivative 3 (MIC, μg/mL) |

|---|---|---|---|

| Microsporum lanosum | 1.56 | 3.12 | 0.78 |

| Cryptococcus neoformans | 0.78 | 3.12 | 0.78 |

| Candida albicans | 3.12 | 6.25 | 3.12 |

| Aspergillus fumigatus | 6.25 | 12.5 | 3.12 |

| Cladosporium carrionii | 1.56 | 3.12 | 1.56 |

| Saccharomyces torulopsis | 3.12 | 6.25 | 1.56 |

Structure Activity Relationship Sar Studies of 5 2,4 Difluorophenyl 1h 1,2,4 Triazole and Its Derivatives

Correlating Structural Modifications on the Triazole Ring with Biological Activity (In Vitro)

The 1,2,4-triazole (B32235) ring is a critical pharmacophore in many antifungal drugs, and modifications to this heterocyclic system can significantly impact their in vitro activity. The nitrogen atoms within the triazole ring are key to the mechanism of action for many antifungal agents, which involves the inhibition of cytochrome P450 enzymes essential for fungal cell membrane synthesis.

Substitutions at the N1 position of the triazole ring are a common strategy in the design of new derivatives. For instance, the introduction of a substituted propyl chain, such as in 1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl) derivatives, has been shown to be crucial for antifungal activity. The spatial orientation of groups attached to this side chain can influence how the molecule fits into the active site of the target enzyme.

Furthermore, the creation of Schiff bases and Mannich bases by modifying the triazole ring has been explored to enhance biological activity. Studies have shown that the introduction of a thione group (C=S) at the 5-position of the triazole ring, creating a 1,2,4-triazole-3-thione, can lead to potent antimicrobial compounds. The tautomeric thiol-thione equilibrium of these compounds can also play a role in their biological activity.

| Modification on Triazole Ring | Observed Impact on In Vitro Activity |

| N1-alkylation | Introduction of side chains can enhance binding to target enzymes. |

| Formation of Schiff bases | Can modulate the electronic and steric properties, influencing activity. |

| Introduction of a thione group | Often leads to significant antibacterial and antifungal properties. |

Influence of the 2,4-Difluorophenyl Substituent on Molecular Interactions and Activity

The 2,4-difluorophenyl group is a recurring motif in many potent azole antifungal agents, including fluconazole (B54011) and voriconazole (B182144). Its presence is not coincidental; the fluorine atoms significantly influence the molecule's electronic properties and its ability to interact with biological targets.

The high electronegativity of fluorine can lead to favorable electrostatic interactions with the active site of enzymes like lanosterol (B1674476) 14α-demethylase. These fluorine atoms can form strong hydrogen bonds and other non-covalent interactions, which contribute to the high binding affinity of the drug. Molecular docking studies have revealed that the difluorophenyl group often engages in multiple hydrophobic interactions within the active site of the target enzyme. nih.gov

Moreover, the fluorine substitutions can enhance the metabolic stability of the compound. The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes in the host. This increased stability can lead to a longer half-life and improved therapeutic efficacy. The positioning of the fluorine atoms at the 2 and 4 positions of the phenyl ring appears to be optimal for maximizing these beneficial effects.

Impact of Other Substituents on the Phenyl Ring and Side Chains on Biological Profiles

Beyond the core 2,4-difluorophenyl-1H-1,2,4-triazole structure, modifications to other parts of the molecule can have a profound impact on the biological profile. The introduction of various substituents on other phenyl rings or on side chains attached to the triazole nucleus allows for the fine-tuning of activity, selectivity, and pharmacokinetic properties.

For example, in a series of 1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-4-substituted derivatives, the nature of the substituent at the 4-position of a terminal phenyl ring was found to be critical. nih.gov Halogen substitutions, such as bromine, at this position have been shown to yield compounds with excellent potency against a range of fungal strains. nih.gov This suggests that both electronic and steric factors of these substituents play a role in determining antifungal activity.

The length and flexibility of side chains are also important. The introduction of a double bond to lengthen a side chain has been observed to decrease antifungal activity, likely due to altered spatial orientation within the enzyme's active site. nih.gov Conversely, the incorporation of heterocyclic rings, such as piperazine, can lead to derivatives with improved oral absorption and potent antifungal effects. nih.gov

| Substituent/Modification | Position | Effect on Biological Profile |

| Halogens (e.g., Br, Cl) | Terminal Phenyl Ring | Can significantly enhance antifungal potency. nih.gov |

| CF3 group | Side Chain | Resulted in a broad antifungal spectrum against various human pathogenic fungi. nih.gov |

| Piperazine moiety | Side Chain | Can lead to improved oral absorption and potent activity. nih.gov |

| Dihalobenzyl groups | Side Chain | More effective at increasing antibacterial and antifungal efficacy compared to monohalobenzyl groups. |

Elucidation of Pharmacophoric Features for Targeted Biological Activities

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. For 5-(2,4-difluorophenyl)-1H-1,2,4-triazole derivatives, these studies have helped to define the key features necessary for antifungal action.

A typical pharmacophore model for azole antifungals includes:

A heterocyclic core (the 1,2,4-triazole ring): This group is essential for coordinating with the heme iron atom in the active site of cytochrome P450 enzymes.

A hydrophobic region (the 2,4-difluorophenyl group): This part of the molecule engages in hydrophobic interactions with nonpolar amino acid residues in the enzyme's active site.

Hydrogen bond acceptors/donors: Hydroxyl groups or other functionalities on the side chain can form critical hydrogen bonds that anchor the molecule in the correct orientation for optimal binding.

By understanding these pharmacophoric features, medicinal chemists can design new derivatives with a higher probability of being active. For example, ensuring that a new analogue maintains the correct spatial relationship between the triazole ring and the hydrophobic difluorophenyl group is crucial for preserving antifungal activity. These models also allow for the rational design of compounds with improved selectivity, potentially reducing off-target effects.

Future Research Directions and Advanced Derivative Design Strategies

Rational Design Principles for Novel 5-(2,4-difluorophenyl)-1H-1,2,4-triazole Analogs with Enhanced Biological Potency and Selectivity

The rational design of novel analogs of this compound is a key focus for enhancing biological potency and selectivity. A primary strategy involves molecular hybridization, where the core triazole structure is combined with other pharmacophores to create hybrid molecules with potentially synergistic or novel activities. nih.gov This approach is exemplified by the design of anticancer agents, where the 1,2,4-triazole (B32235) scaffold is designed based on the chemical structures of established drugs like Letrozole and Anastrozole. nih.gov In these designs, the nitrogen atoms of the triazole ring are crucial as they can coordinate with the iron in the heme group of target enzymes like aromatase, while the phenyl groups engage in key interactions within the active site. nih.gov

Structure-activity relationship (SAR) studies are fundamental to this design process. For instance, in the development of antifungal agents, analogs of fluconazole (B54011) and voriconazole (B182144) are synthesized with various substituents to probe the effects of these changes on antifungal activity. nih.gov Molecular docking studies often accompany SAR analyses to visualize and understand the interactions between the designed molecules and their biological targets. nih.govnih.gov For example, docking studies of potential anticancer derivatives in the active site of the aromatase enzyme help to elucidate binding modes and guide further structural modifications. nih.gov

Another key principle is the bioisosteric replacement of functional groups to improve pharmacokinetic and pharmacodynamic properties. The goal is to create derivatives with enhanced target affinity, reduced off-target effects, and improved metabolic stability. The versatility of the 1,2,4-triazole ring, with its ability to form hydrogen bonds and coordinate with metal ions, allows for strong interactions with a variety of biological targets. researchgate.net

Exploration of Novel and Greener Synthetic Methodologies for Triazole Scaffolds

The synthesis of 1,2,4-triazole scaffolds is evolving with a strong emphasis on green chemistry principles, aiming for methods that are more efficient, environmentally friendly, and economically viable. nih.govresearchgate.net Traditional methods often require harsh reaction conditions, toxic solvents, and produce significant waste. Modern approaches seek to mitigate these issues through innovative techniques.

Microwave-assisted synthesis has also emerged as a powerful tool in the green synthesis of 1,2,4-triazoles. nih.gov This technique can significantly reduce reaction times, increase product yields, and improve energy efficiency compared to conventional heating methods. nih.gov Other non-conventional energy sources like ultrasound are also being explored. researchgate.net

The use of eco-friendly catalysts and solvents is another cornerstone of green synthetic strategies. Research is ongoing to replace hazardous reagents with more benign alternatives. For instance, metal-free and ligand/additive-free approaches are being developed to avoid the use of toxic and expensive metal catalysts. nih.gov The overarching goal is to develop synthetic pathways that are not only efficient but also sustainable in the long term. researchgate.netzsmu.edu.ua

Integration of Advanced Hybrid Computational Approaches (e.g., QM/MM, Enhanced Sampling MD) for Deeper Mechanistic Understanding

To gain a deeper understanding of the mechanisms of action of this compound derivatives at the molecular level, researchers are increasingly turning to advanced computational methods. Hybrid quantum mechanics/molecular mechanics (QM/MM) approaches are particularly valuable for studying chemical reactions in biological systems. rsc.org These methods allow for a high-level quantum mechanical treatment of the region of interest (e.g., the ligand and the active site of an enzyme) while the rest of the system is treated with more computationally efficient molecular mechanics force fields. rsc.orgekb.eg This dual-level approach provides a balance between accuracy and computational cost, enabling the study of complex biological processes.

Enhanced sampling molecular dynamics (MD) simulations are another powerful tool for exploring the conformational landscapes of ligand-receptor complexes and for calculating free energy profiles of binding and unbinding events. lifechemicals.comresearchgate.net Techniques like umbrella sampling can be combined with QM/MM methods to investigate reaction pathways and transition states in detail. lifechemicals.com These simulations can provide insights into the dynamic nature of molecular interactions that are not accessible through static modeling techniques alone.

These computational approaches are being used to elucidate the tautomeric behavior of 1,2,4-triazole derivatives, which is crucial for understanding their reactivity and interactions with biomolecules. researchgate.net Theoretical modeling can predict the relative stability of different tautomers and simulate their spectroscopic properties, which can then be compared with experimental data. researchgate.net By providing a detailed picture of molecular interactions and reaction dynamics, these advanced computational methods are invaluable for the rational design of more effective and selective therapeutic agents.

Development of High-Throughput Screening Methodologies for In Vitro Biological Evaluation

High-throughput screening (HTS) is a critical component of modern drug discovery, enabling the rapid evaluation of large libraries of compounds to identify potential therapeutic candidates. researchgate.net In the context of this compound derivatives, the development of robust and efficient HTS assays is essential for accelerating the discovery of new bioactive molecules. researchgate.net

HTS methodologies leverage automation, robotics, and sophisticated data analysis to screen thousands to millions of compounds in a short period. These assays can be designed to measure various biological activities, from enzyme inhibition to effects on cell proliferation. For triazole derivatives, HTS can be used to identify "hits" from large compound libraries that exhibit desired biological effects. researchgate.net

The technologies employed in HTS are diverse and include various detection modalities suitable for high-density formats like 96-, 384-, or 1536-well plates. researchgate.net The increasing importance of informatics in screen design, data interpretation, and quality control is a key trend in the field. researchgate.net As the need for rapid enantiomeric excess (ee) analysis grows with the increased use of HTS, new assays, such as those based on circular dichroism (CD), are being developed for chiral molecules like triazole derivatives.

The ultimate goal of HTS is to identify promising lead compounds that can be further optimized for potency, selectivity, and pharmacokinetic properties. researchgate.net The integration of HTS with other drug discovery technologies, such as computational modeling and combinatorial chemistry, creates a powerful pipeline for the development of new therapeutics based on the 1,2,4-triazole scaffold.

Investigation of Multi-Targeting Approaches with this compound Derivatives

The concept of "one molecule, multiple targets" is gaining traction in drug discovery as a strategy to address complex diseases and overcome drug resistance. researchgate.net The 1,2,4-triazole scaffold is well-suited for the development of multi-target agents due to its versatile binding capabilities. researchgate.net This approach involves designing single molecules that can modulate the activity of multiple biological targets simultaneously.

In cancer therapy, for example, 1,2,4-triazole derivatives are being investigated as inhibitors of multiple targets involved in cancer cell proliferation and survival, such as EGFR, BRAF, and tubulin. zsmu.edu.ua By hitting multiple nodes in a disease network, these multi-target agents can potentially achieve greater efficacy and a lower likelihood of resistance development compared to single-target drugs. researchgate.net

The design of multi-target ligands often involves the hybridization of different pharmacophores into a single molecule. For instance, novel hybrid 1,2,4-triazole-1,8-naphthalimide derivatives have been synthesized and evaluated for both antimicrobial and anti-inflammatory activities. nih.gov This dual-action approach could be beneficial in treating infections that are accompanied by a significant inflammatory response.

Molecular docking and other computational tools play a crucial role in the design of multi-target agents, helping to predict the binding of a single ligand to multiple target proteins. zsmu.edu.ua The development of 1,2,4-triazole-based molecules with tailored polypharmacology represents a promising avenue for the creation of innovative therapeutics for a range of complex diseases.

Exploration of Material Science Applications for the 1,2,4-Triazole Scaffold (if applicable and strictly non-biological/non-clinical)

Beyond its well-established role in medicinal chemistry, the 1,2,4-triazole scaffold possesses properties that make it attractive for applications in material science. The electron-deficient nature of the 1,2,4-triazole system gives it excellent electron-transport and hole-blocking properties, which are highly desirable for use in electronic devices.

Metal-free 1,2,4-triazole derivatives have been incorporated into both small molecules and polymers for use in organic light-emitting diodes (OLEDs), phosphorescent OLEDs (PHOLEDs), and polymer light-emitting diodes (PLEDs). These materials have contributed to the fabrication of light-emitting devices with excellent performance characteristics.

Other material science applications for 1,2,4-triazole derivatives include their use in:

Data storage devices

Proton-exchange membrane fuel cells (PEMFCs)

Organic photovoltaic cells

The 1,2,4-triazole backbone is also a key component in the development of high-energy density materials (HEDMs). nih.gov Its derivatives often exhibit greater thermal and kinetic stability compared to other high-energy backbones, making them a widely utilized molecular scaffold in this field. nih.gov The introduction of high-energy functional groups, such as azo bridges and nitroamine groups, into the 1,2,4-triazole skeleton can significantly enhance the energetic performance of these materials. nih.gov

The following table provides a summary of research findings related to the development of 1,2,4-triazole derivatives.

| Research Area | Key Findings | Reference |

| Anticancer Agents | 1,2,4-triazole derivatives designed based on Letrozole and Anastrozole show promising cytotoxic activity. The triazole ring's nitrogen atoms are key for binding to the aromatase enzyme. | nih.gov |

| Antifungal Agents | Derivatives of fluconazole and voriconazole with a 1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl) scaffold show potent antifungal activity. | nih.gov |

| Multi-Target Agents | Novel 1,2,4-triazole derivatives have been shown to inhibit multiple anticancer targets, including EGFR, BRAF, and Tubulin. | zsmu.edu.ua |

| Green Synthesis | Microwave-assisted and one-pot multi-component reactions are effective green methods for synthesizing 1,2,4-triazole derivatives, offering reduced reaction times and waste. | nih.govmdpi.com |

| Material Science | The 1,2,4-triazole system exhibits excellent electron-transport and hole-blocking properties, making it suitable for use in OLEDs, PHOLEDs, and PLEDs. |

Q & A

Q. What are the common synthetic routes for preparing 5-(2,4-difluorophenyl)-1H-1,2,4-triazole, and how is purity confirmed?

The synthesis typically involves cyclocondensation reactions, such as the reaction of 2,4-difluorobenzoyl hydrazide with thiourea or cyanoguanidine under acidic conditions. Purity is confirmed via melting point analysis (e.g., derivatives in show distinct melting points: 128–180°C) and chromatographic methods like HPLC or TLC. Recrystallization from ethanol or acetonitrile is often used for purification . Advanced characterization may include elemental analysis (C, H, N) to validate stoichiometry.

Q. What spectroscopic techniques are employed to characterize the compound’s structure?

Key techniques include:

- Nuclear Magnetic Resonance (NMR): H and F NMR to confirm substituent positions on the triazole and difluorophenyl rings.

- Infrared (IR) Spectroscopy: Identification of functional groups (e.g., N-H stretching in triazole at ~3100 cm).

- X-ray Crystallography: For definitive structural confirmation, as demonstrated for analogous triazoles in and , which resolved bond lengths (C-C: ~1.39 Å) and dihedral angles .

- Mass Spectrometry (MS): High-resolution MS to verify molecular ion peaks (e.g., [M+H]).

Advanced Research Questions

Q. How can researchers address regioselectivity challenges in synthesizing derivatives with specific substitution patterns?

Regioselectivity in triazole synthesis is influenced by reaction conditions and substituent electronic effects. For example:

- Steric Effects: Bulky groups at the 1-position of the triazole (e.g., 2,4-difluorophenyl) favor substitution at the 5-position due to steric hindrance .

- Catalytic Optimization: Use of Lewis acids (e.g., ZnCl) or microwave-assisted synthesis to enhance reaction efficiency, as noted in ’s patent review of triazole derivatives .

- Computational Modeling: Density Functional Theory (DFT) calculations predict energy barriers for competing pathways, guiding experimental design .

Q. How can contradictions in reported biological activity data across studies be resolved?

Discrepancies may arise from variations in assay conditions or impurity profiles. Methodological solutions include:

- Standardized Bioassays: Replicate studies using identical cell lines (e.g., COX-2 inhibition assays in ) and control compounds.

- Error Analysis: Apply statistical frameworks (e.g., Bevington and Robinson’s error propagation methods) to quantify experimental uncertainty .

- Meta-Analysis: Cross-reference pharmacological data with structural analogs (e.g., fluorobenzyl-thio derivatives in ) to identify trends in activity-structure relationships .

Q. What computational strategies predict the compound’s interactions with enzymatic targets?

- Molecular Docking: Tools like AutoDock Vina simulate binding poses with targets (e.g., COX-2), prioritizing derivatives with optimal hydrogen-bonding (e.g., triazole N-H with Arg120) .

- QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) analyses correlate substituent electronic parameters (e.g., Hammett σ values) with inhibitory potency .

- Molecular Dynamics (MD): Simulate ligand-protein stability over time (e.g., 100-ns trajectories) to assess binding free energies using MM-PBSA methods .

Q. How does the electron-withdrawing nature of fluorine substituents influence reactivity?

The 2,4-difluorophenyl group enhances electrophilic substitution at the triazole core due to:

- Resonance Effects: Fluorine withdraws electron density via inductive effects, activating the triazole for nucleophilic attack.

- Crystal Packing: X-ray data in show fluorine participates in C-H···F interactions (2.8–3.1 Å), stabilizing supramolecular structures .

- Metabolic Stability: Fluorine reduces oxidative metabolism in vivo, a critical factor in drug design .

Methodological Notes

- Data Validation: Cross-check crystallographic data (e.g., CIF files in ) against software like Mercury to ensure accuracy .

- Error Reporting: Follow guidelines in Data Reduction and Error Analysis for the Physical Sciences () for rigorous uncertainty quantification .

- Synthetic Reproducibility: Document reaction parameters (solvent, temperature, catalyst) meticulously, as minor changes can alter yields (e.g., ’s 160°C melting point variant) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.